molecular formula C22H22N2O2 B5493972 7-(2-methylphenyl)-4-(pyridin-3-ylmethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol

7-(2-methylphenyl)-4-(pyridin-3-ylmethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol

Cat. No. B5493972
M. Wt: 346.4 g/mol
InChI Key: NVTIHOVGVMNBDK-UHFFFAOYSA-N
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Description

The compound “7-(2-methylphenyl)-4-(pyridin-3-ylmethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol” is a complex organic molecule. It contains a benzoxazepine ring, which is a seven-membered ring with one oxygen and one nitrogen atom, and a pyridine ring, which is a six-membered ring with one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple ring structures and functional groups. The benzoxazepine ring and the pyridine ring would likely contribute to the rigidity of the molecule, while the various substituents would influence its overall shape and polarity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical of benzoxazepines and pyridines. For example, the pyridine ring might undergo electrophilic substitution reactions, while the benzoxazepine ring might undergo reactions at the carbonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl group and the aromatic pyridine ring might make it somewhat soluble in polar solvents .

Safety and Hazards

As with any chemical compound, handling this molecule would require appropriate safety precautions. Without specific information, it’s generally recommended to avoid inhalation, ingestion, or direct contact with the skin or eyes .

Future Directions

Given the biological activity of many benzoxazepine and pyridine derivatives, this compound could potentially be of interest in the field of medicinal chemistry. Further studies would be needed to explore its biological activity and potential applications .

properties

IUPAC Name

7-(2-methylphenyl)-4-(pyridin-3-ylmethyl)-3,5-dihydro-2H-1,4-benzoxazepin-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2/c1-16-5-2-3-7-20(16)18-11-19-15-24(14-17-6-4-8-23-13-17)9-10-26-22(19)21(25)12-18/h2-8,11-13,25H,9-10,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTIHOVGVMNBDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC3=C(C(=C2)O)OCCN(C3)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-Methylphenyl)-4-(pyridin-3-ylmethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol

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